molecular formula C12H14N2O2S B5809195 N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide

N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No. B5809195
M. Wt: 250.32 g/mol
InChI Key: MWQLWLMEIONSEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide involves the reaction of benzo[d]thiazol-2-amine with appropriate derivatives to yield high-purity products. Studies have reported the synthesis of similar benzothiazole derivatives, which are characterized by spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry. For instance, a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have been synthesized, showcasing the versatility of reactions involving the benzothiazole core (Zablotskaya et al., 2013).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including this compound, can be elucidated using single crystal X-ray diffraction techniques. This method provides detailed conformational features of the compound, such as bond lengths, angles, and the overall 3D arrangement of atoms, crucial for understanding the compound's interaction with biological targets (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Benzothiazole derivatives are known for their diverse chemical reactivity, which allows for the synthesis of various biologically active compounds. The chemical properties of these derivatives can be altered by modifying the substituents on the benzothiazole ring, leading to compounds with different chemical reactivities and biological activities. Such modifications can enhance their psychotropic, anti-inflammatory, and cytotoxic effects, as observed in studies conducted on similar compounds (Zablotskaya et al., 2013).

Mechanism of Action

Benzothiazole derivatives have displayed antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Safety and Hazards

The safety and hazards of “N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide” and similar compounds can be evaluated through various tests. In one study, none of the compounds showed neurotoxicity in the highest administered dose (300 mg/kg) .

Future Directions

The development of novel antibiotics to control resistance problems is crucial . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-10(15)13-12-14-11-8(16-4-2)6-5-7-9(11)17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQLWLMEIONSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C=CC=C2S1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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